(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1392211-71-0
VCID: VC2839124
InChI: InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1
SMILES: C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl
Molecular Formula: C11H14ClNO3
Molecular Weight: 243.68 g/mol

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1392211-71-0

Cat. No.: VC2839124

Molecular Formula: C11H14ClNO3

Molecular Weight: 243.68 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride - 1392211-71-0

Specification

CAS No. 1392211-71-0
Molecular Formula C11H14ClNO3
Molecular Weight 243.68 g/mol
IUPAC Name (3S,4R)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C11H13NO3.ClH/c13-8-3-1-7(2-4-8)9-5-12-6-10(9)11(14)15;/h1-4,9-10,12-13H,5-6H2,(H,14,15);1H/t9-,10+;/m0./s1
Standard InChI Key FEGJNIKGVWOYLO-BAUSSPIASA-N
Isomeric SMILES C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=C(C=C2)O.Cl
SMILES C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl
Canonical SMILES C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)O.Cl

Introduction

STRUCTURAL CHARACTERISTICS AND CHEMICAL PROPERTIES

Molecular Structure

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride features a five-membered pyrrolidine ring with stereogenic centers at positions 3 and 4. The compound possesses:

  • A pyrrolidine ring with nitrogen atom at position 1

  • A carboxylic acid group at the 3-position with R-configuration

  • A 4-hydroxyphenyl group at the 4-position with S-configuration

  • A hydrochloride salt formation at the pyrrolidine nitrogen

The trans arrangement of substituents at positions 3 and 4 is similar to other compounds in this class, such as trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acid . This stereochemical configuration likely contributes significantly to its biological activity profile.

Physical and Chemical Properties

Based on structural similarities to related compounds, the following properties can be anticipated:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC11H14NO3·HClStructure analysis
Molecular Weight~243.7 g/mol (+ 36.5 for HCl)Calculated from structural formula
Physical AppearanceWhite to off-white crystalline solidCommon for similar hydrochloride salts
SolubilityReadily soluble in water and polar solventsHydrochloride salt formation enhances aqueous solubility
Estimated pKa~4.3 for carboxylic acid groupBased on similar pyrrolidine-3-carboxylic acids
Melting PointLikely >200°CTypical for hydrochloride salts of amino acids

The hydrochloride salt form significantly enhances water solubility compared to the free base, making it potentially more suitable for biological applications and pharmaceutical formulations.

SYNTHESIS APPROACHES

Stereoselective Synthesis

A stereoselective approach similar to that described for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid would likely involve:

  • Starting with a suitable glycine derivative

  • Introduction of protecting groups (such as Boc)

  • Ring closure to form the pyrrolidine core structure

  • Stereoselective introduction of the 4-hydroxyphenyl group

  • Deprotection and salt formation

The patent information describing (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid synthesis provides valuable insights into potential synthetic routes, particularly the use of stereoselective catalytic methods to ensure the correct configuration .

Stereochemical Control Strategies

Achieving the specific (3R,4S) stereochemistry is critical and might be accomplished through:

StrategyDescriptionAdvantages
Asymmetric CatalysisUsing chiral catalysts such as ruthenium complexes with chiral ligandsHigh stereoselectivity, potentially high yield
Chiral ResolutionSeparation of diastereomeric salts or derivativesCan be applied to racemic mixtures
Chiral AuxiliariesTemporary introduction of chiral groups to direct stereoselectivityPredictable stereochemical outcome
Enzymatic MethodsUsing stereoselective enzymes for key transformation stepsHighly selective under mild conditions

The patent for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid specifically mentions using "di-acetic acid [(S)-(-)-5,5'-bi[di(3,5-xylyl)phosphino]-4,4'-di-1,3-benzodioxole] ruthenium (II)" as a catalyst for a stereoselective hydrogenation reaction, which could be applicable to the synthesis of our target compound .

FUNCTIONAL GROUP REACTIVITY

Key Reactive Centers

(3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride contains several functional groups that contribute to its chemical reactivity:

  • Pyrrolidine Nitrogen: Functions as a basic center, can undergo N-acylation, N-alkylation, and salt formation

  • Carboxylic Acid: Can participate in esterification, amide formation, and decarboxylation reactions

  • Phenolic Hydroxyl: Capable of hydrogen bonding, O-alkylation, O-acylation, and coordination with metal ions

This reactivity profile is comparable to that of rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride, which can undergo various chemical transformations due to its functional groups.

Modification SitePotential ReactionsPotential Applications
Carboxylic AcidEsterification, amide formationProdrug development, solubility modification
Pyrrolidine NitrogenN-protection, N-alkylationModulating basicity, introducing additional functionality
Phenolic HydroxylEtherification, esterificationAltering lipophilicity, introducing linkers
Aromatic RingHalogenation, nitration, sulfonationTuning electronic properties, adding functionality

COMPARISON WITH STRUCTURALLY RELATED COMPOUNDS

Structural Analogs and Their Properties

Several structurally related compounds provide insights into the potential properties and applications of our target molecule:

CompoundStructural DifferencesKey Properties
rac-(3R,4S)-3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochlorideFluorine at position 3; unsubstituted phenyl groupPotential for modulating biological pathways and neurotransmitter systems
(3R,4S)-4-ethylpyrrolidine-3-carboxylic acidEthyl group instead of 4-hydroxyphenylSynthesized with high yield (77%) and high stereochemical purity (>99%)
trans-1-Boc-4-(3-hydroxyphenyl)-pyrrolidine-3-carboxylic acidBoc protection on nitrogen; hydroxyl group at meta position of phenylMW: 307.34; predicted pKa: 4.31±0.40

The structural variations among these compounds likely result in different pharmacokinetic profiles and biological activities, while maintaining the core pyrrolidine-3-carboxylic acid scaffold.

Structure-Activity Relationship Considerations

The positioning of the hydroxyl group on the phenyl ring (para position in our target compound versus meta position in some analogs) may significantly impact:

These differences could translate to distinct biological activity profiles, making the specific stereochemistry and substitution pattern of (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride potentially unique in its pharmacological properties.

PropertySignificanceRelevance to Drug Development
Salt FormEnhanced solubilityImproved bioavailability and formulation options
Stereochemical PurityTarget selectivityReduced off-target effects, potentially lower dosing
Multiple Functional GroupsDerivatization potentialPlatform for creating compound libraries and SAR studies
Hydrogen Bonding CapacityTarget bindingPotential for specific interactions with receptors and enzymes

ANALYTICAL CHARACTERIZATION

NMR Spectroscopy

Predicted key signals in ¹H-NMR would include:

  • Pyrrolidine ring protons (complex multiplets, ~2.3-3.5 ppm)

  • Aromatic protons from the 4-hydroxyphenyl group (doublets, ~6.7-7.2 ppm)

  • Carboxylic acid proton (broad singlet, ~12 ppm)

  • Hydroxyl proton (broad singlet, ~9-10 ppm)

This prediction is supported by the NMR data provided for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, which shows pyrrolidine ring protons in the 2.34-3.48 ppm range .

Mass Spectrometry

Expected molecular ion would correspond to [M+H]⁺ with m/z ~244 (for the free base form), similar to the m/z of 144 reported for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (adjusted for the structural differences) .

CURRENT RESEARCH STATUS AND FUTURE DIRECTIONS

Future Research Opportunities

Several promising research directions for this compound include:

  • Development of improved stereoselective synthetic routes with higher yields

  • Exploration of biological activity profiles against various targets

  • Investigation of derivative compounds with modified functional groups

  • Integration into peptidomimetic structures

  • Evaluation as potential pharmacophores in drug discovery programs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator